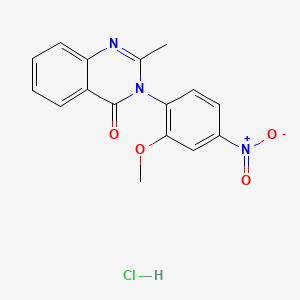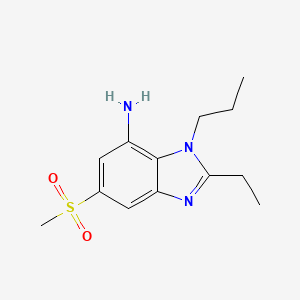![molecular formula C21H23N B14362224 3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole CAS No. 90162-50-8](/img/no-structure.png)
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a palladium-catalyzed coupling of an aryl halide with an alkene occurs.
Addition of the Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitro compounds (NO₂)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitro-substituted indoles
科学的研究の応用
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
類似化合物との比較
Similar Compounds
- 3,3-Diethyl-2-[2-(4-methoxyphenyl)ethenyl]-3H-indole
- 3,3-Diethyl-2-[2-(4-chlorophenyl)ethenyl]-3H-indole
- 3,3-Diethyl-2-[2-(4-fluorophenyl)ethenyl]-3H-indole
Uniqueness
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, for example, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, distinguishing it from other similar compounds.
特性
| 90162-50-8 | |
分子式 |
C21H23N |
分子量 |
289.4 g/mol |
IUPAC名 |
3,3-diethyl-2-[2-(4-methylphenyl)ethenyl]indole |
InChI |
InChI=1S/C21H23N/c1-4-21(5-2)18-8-6-7-9-19(18)22-20(21)15-14-17-12-10-16(3)11-13-17/h6-15H,4-5H2,1-3H3 |
InChIキー |
HPAZAQWAMIZIIE-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)


![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)


